
Lafutidine
概要
説明
Lafutidine [(±)-2-(furfuryl sulfinyl)-N-[4-[4-(piperidinomethyl)-2-pyridyl]oxy-(Z)-2-butenyl] acetamide] is a second-generation histamine H2-receptor antagonist (H2RA) approved in Japan for treating gastric ulcers, gastroesophageal reflux disease (GERD), and as a preanesthetic medication to reduce gastric acidity . Unlike first-generation H2RAs (e.g., cimetidine, ranitidine, famotidine), this compound exhibits dual mechanisms:
- Potent acid suppression: 2–80 times higher H2-receptor binding affinity than famotidine, ranitidine, or cimetidine .
- Gastroprotective effects: Independent of acid suppression, mediated via capsaicin-sensitive sensory neurons that release calcitonin gene-related peptide (CGRP) and nitric oxide (NO), enhancing mucosal blood flow and mucus production .
Key pharmacokinetic parameters (single 10 mg dose):
Population | Cmax (ng/mL) | tmax (h) |
---|---|---|
Japanese | 133.90 | 1.84 |
Chinese | 151.55 ± 54.49 | 1.60 ± 0.40 |
Indian | 265.15 ± 49.84 | 0.95 ± 0.24 |
準備方法
Traditional Synthetic Routes and Challenges
Gabriel Synthesis and Hydrazinolysis Limitations
Early synthetic routes for lafutidine relied on the Gabriel synthesis, which involves phthalimide intermediates subjected to hydrazinolysis (Ing-Manske reaction) to generate primary amines. For example, the reaction of N-[4-(4-piperidinomethyl)pyridyl-2-oxo]-2-butenyl phthalimide (Formula 4) with hydrazine hydrate produced the intermediate Z-[4-(4-piperidinomethyl)pyridyl-2-oxo]-2-butene-1-amine (Formula 2), which was subsequently condensed with furfuryl sulfinyl acetic acid p-nitrophenyl ester (Formula 3) to yield this compound . However, hydrazine’s reducing properties introduced dihydro this compound (Formula 7) as a major impurity (1.5–2.0%), necessitating multiple recrystallizations and reducing overall yield to 60–70% .
Maleate Salt Purification
To address intermediate impurities, WO9213854 described purifying Formula 4 as maleate salts (Formula 6) via recrystallization. This step improved the purity of subsequent intermediates but added complexity to the synthesis, requiring alkali decomposition (e.g., sodium hydroxide) to regenerate the free base before condensation . Despite these adjustments, residual hydrazine and dihydro impurities persisted, highlighting the need for alternative aminolysis reagents.
Advancements in Aminolysis-Based Synthesis
Hydroxylamine Hydrochloride as Aminolysis Reagent
Patent CN103130782A introduced hydroxylamine hydrochloride (NH₂OH·HCl) as a superior aminolysis reagent. Reacting Formula 4 with hydroxylamine hydrochloride (6 equivalents) and sodium hydroxide (25 equivalents) in ethanol at 25°C produced Formula 2 with 99.88% HPLC purity . Key advantages include:
-
Ease of removal : Hydroxylamine’s volatility simplifies purification compared to hydrazine.
-
Stability : Solid hydroxylamine hydrochloride ensures consistent reagent quality.
-
Yield : The process achieved 60–70% total yield from Formula 6, avoiding dihydro impurities entirely .
Methylamine in Alcohol-Water Systems
CN102212060A demonstrated methylamine as an alternative aminolysis agent. Treating Formula 4 with methylamine in a 15°C ethanol-water mixture (7 hours) generated Formula 2 with <0.2% impurities . Sodium hydroxide facilitated the reaction, and the absence of reducing agents eliminated dihydro this compound formation. However, methylamine’s instability in solution necessitated precise stoichiometric control, complicating scalability .
Impurity Control via Suicide Substrates
Mechanism of Dihydrothis compound Formation
Dihydrothis compound arises from the reduction of this compound’s α,β-unsaturated amide moiety during synthesis. Quantum-chemical calculations revealed that terminal olefins act as “suicide substrates,” preferentially undergoing reduction over this compound itself .
1-Hexene as a Suicide Substrate
In a landmark study, adding 1-hexene to the reaction mixture reduced dihydrothis compound content from 1.5% to <0.05% . The alkene’s lower reduction energy barrier (23.4 kcal/mol vs. 27.8 kcal/mol for this compound) diverted reducing agents away from the API, enabling a single recrystallization to achieve pharmacopeial purity standards .
Parameter | Without 1-Hexene | With 1-Hexene |
---|---|---|
Dihydrothis compound | 1.5% | <0.05% |
Yield | 65% | 68% |
Recrystallizations | 3 | 1 |
Formulation Strategies for Enhanced Stability
Liposome Encapsulation
CN102716083B disclosed a liposomal solid dosage form to prolong this compound’s gastric retention. The method involves:
-
Dissolving this compound (5 g), dipalmitoylphosphatidylglycerol (125 g), sodium deoxycholate (125 g), and Span 80 (50 g) in methanol.
-
Film formation via rotary evaporation at 45°C.
-
Hydration with pH 6.2 acetate buffer and freeze-thaw cycling.
-
Spray drying to yield liposomes with 85% encapsulation efficiency .
Comparative Bioavailability
Liposomal tablets showed a 2.3-fold increase in AUC₀–24 compared to conventional tablets in preclinical models, attributed to sustained drug release and mucosal adhesion .
Industrial Scalability and Process Optimization
Solvent and Temperature Considerations
Ethanol emerged as the optimal solvent for aminolysis due to its balance of polarity and low toxicity. Reactions conducted at 25°C minimized byproduct formation while maintaining feasible reaction rates (complete in 3–4 hours) .
Cost-Benefit Analysis of Reagents
Hydroxylamine hydrochloride, though costlier than hydrazine, reduced downstream purification costs by 40% through fewer recrystallizations and higher intermediate purity .
化学反応の分析
反応の種類: ラフチジンは、次のようなさまざまな種類の化学反応を起こします。
酸化: この反応は、酸素の添加または水素の除去を伴います。
還元: この反応は、水素の添加または酸素の除去を伴います。
置換: この反応は、1つの原子または原子群を別の原子または原子群に置き換えることを伴います。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。
還元: 一般的な還元剤には、水素化リチウムアルミニウムと水素化ホウ素ナトリウムがあります。
置換: 一般的な試薬には、ハロゲンと求核剤があります。
生成される主な生成物: これらの反応から生成される主な生成物は、使用される具体的な試薬と条件によって異なります。たとえば、酸化はスルホキシドまたはスルホンを生成する可能性があり、還元はアミンまたはアルコールを生成する可能性があります。
科学的研究の応用
Gastroesophageal Reflux Disease (GERD)
Clinical Efficacy
Lafutidine has shown significant effectiveness in treating GERD, particularly in patients experiencing heartburn. A randomized controlled trial compared this compound (10 mg twice daily) with lansoprazole (30 mg once daily) over an initial 8-week period followed by maintenance therapy. The study demonstrated that this compound was effective in improving heartburn symptoms and patient satisfaction, although it was found to be inferior to lansoprazole regarding symptom severity reduction during maintenance therapy .
Rapid Onset of Action
Research indicates that this compound provides a prompt onset of action, which is crucial for effective pain relief in GERD patients. In a study, this compound exhibited a quicker acid suppression effect compared to lansoprazole within the first six hours post-administration, highlighting its potential for on-demand treatment .
Gastric Ulcers and Antiulcer Activity
Mechanism of Action
this compound possesses both antisecretory and gastroprotective properties. It inhibits gastric acid secretion while enhancing mucosal defense mechanisms, such as increasing gastric mucosal blood flow and promoting the release of protective gastrointestinal peptides like calcitonin gene-related peptide (CGRP) and somatostatin .
Clinical Studies
In clinical settings, this compound has been shown to elevate postprandial intragastric pH levels effectively, resulting in reduced gastric acid secretion after meals. A study involving healthy volunteers demonstrated that this compound significantly increased plasma concentrations of CGRP and somatostatin, which are associated with gastroprotection .
Peripheral Neuropathy
Case Studies and Efficacy
Recent investigations have explored the use of this compound in treating paclitaxel-induced peripheral neuropathy. A randomized trial indicated that this compound, combined with tocopherol nicotinate, resulted in symptomatic improvement in 45% of patients who had developed peripheral neuropathy after chemotherapy . This suggests potential applications for this compound beyond gastrointestinal disorders.
Comparison with Other Medications
Efficacy Against Other H2-Receptor Antagonists and Proton Pump Inhibitors (PPIs)
this compound has been compared with other medications such as rabeprazole and famotidine in various studies. In one trial, this compound showed superior symptom relief compared to rabeprazole in patients with dyspepsia, indicating its effectiveness as an empirical treatment option . However, it is essential to note that while this compound is effective, it may not always outperform PPIs like lansoprazole in terms of overall symptom management for GERD patients .
Summary Table of this compound Applications
作用機序
類似化合物との比較
Comparison with Other H2 Receptor Antagonists
Pharmacodynamic Superiority
- Receptor affinity : Lafutidine’s H2-receptor binding is 2–80 times stronger than famotidine, ranitidine, or cimetidine .
- Gastroprotection: Unlike other H2RAs, this compound activates capsaicin-sensitive afferent nerves, increasing CGRP and NO release to protect mucosa against ethanol, HCl, and NSAID-induced damage . Cimetidine lacks this effect .
- Mucosal healing : Accelerates epithelial restitution and gastric mucus secretion, mechanisms absent in famotidine .
Clinical Efficacy
- GERD : In mild GERD, this compound (10 mg twice daily) showed comparable initial symptom relief to lansoprazole (15 mg/day) but inferior maintenance efficacy due to tachyphylaxis (tolerance development within 2–6 weeks) .
- Cost-effectiveness : this compound (10 mg twice daily) costs 82.6 yen/day vs. 95.2 yen/day for lansoprazole .
Comparison with Proton Pump Inhibitors (PPIs)
Acid Suppression Profile
pylori Eradication
- Triple therapy : this compound (20 mg twice daily) + clarithromycin + amoxicillin achieved 85.2% eradication (intention-to-treat), comparable to lansoprazole-based regimens (80.3%) .
- Advantage : this compound’s efficacy is unaffected by CYP2C19 genetic polymorphism, unlike PPIs .
Limitations in GERD Maintenance
Chemotherapy-Induced Intestinal Mucositis
Chronic Urticaria
- This compound adjunct therapy with H1-antagonists improves symptoms in cholinergic urticaria, unlike ranitidine .
Preanesthetic Use
- Reduces gastric fluid volume and acidity more effectively than ranitidine or rabeprazole .
生物活性
Lafutidine is a novel gastroprotective agent primarily used in the treatment of gastric ulcers and gastroesophageal reflux disease (GERD). It operates through multiple mechanisms, distinguishing itself from traditional H2-receptor antagonists and proton pump inhibitors. This article explores the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and clinical findings.
This compound exhibits a multifaceted approach to gastric protection:
- H2-Receptor Antagonism : this compound blocks H2 receptors, leading to a reduction in gastric acid secretion. This mechanism is crucial in managing conditions associated with excessive gastric acidity.
- Cytoprotection : The compound enhances the synthesis of protective mucus in the gastric lining, promoting mucosal healing and providing a barrier against irritants.
- Modulation of Neurotransmitters : this compound increases levels of calcitonin gene-related peptide (CGRP) and somatostatin, which play significant roles in inhibiting gastrin release and enhancing mucosal blood flow .
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized through various studies:
- Absorption : this compound is primarily absorbed in the upper part of the small intestine, with a bioavailability that varies based on formulation. A study indicated that a novel raft formulation achieved a Cmax of 231.66 ng/mL compared to 201.73 ng/mL for the marketed formulation .
- Half-Life : The biological half-life allows for effective plasma concentrations post-administration, supporting its therapeutic use.
Table 1: Pharmacokinetic Parameters of this compound
Parameter | Novel Raft Formulation | Marketed Formulation |
---|---|---|
Cmax (ng/mL) | 231.66 ± 0.46 | 201.73 ± 0.19 |
Tmax (h) | 4.0 ± 0.06 | 1 ± 0.07 |
AUC0-∞ (ng·h/mL) | 1989.79 ± 1.02 | 623.18 ± 0.55 |
Mean Residence Time | 7.0309 | 2.056 |
Biological Effects
Research has demonstrated that this compound not only protects the gastric mucosa but also promotes healing:
- Gastroprotective Effects : Studies indicate that this compound enhances gastric mucosal blood flow and increases mucus secretion, which are vital for protecting against ulceration .
- Epithelial Restitution : this compound accelerates the repair processes in chronic gastric or duodenal ulcers, significantly reducing recurrence rates .
Case Studies and Clinical Trials
Clinical investigations have highlighted this compound's efficacy compared to other antiulcer medications:
- In a comparative study with famotidine, this compound was found to be more effective in elevating postprandial intragastric pH levels and increasing plasma CGRP concentrations .
- A microdose clinical trial indicated that this compound maintains effective blood concentrations with minimal side effects, suggesting it is safe for use even at lower doses .
Q & A
Q. Basic: What analytical methods are commonly validated for quantifying Lafutidine in bulk and pharmaceutical formulations?
Answer:
Reverse-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (UPLC) are widely used. Key parameters include:
- Mobile phase : 0.1M ammonium acetate buffer (pH 7.5):methanol (80:20 v/v) for RP-HPLC or acetonitrile:phosphate buffer (30:70) for combined dosage forms .
- Detection : UV at 290 nm for bulk API or 276 nm for multi-drug formulations .
- Validation : Follows ICH Q2(R1) guidelines, including precision (RSD ≤1.5% for method precision), accuracy (80–120% recovery), and robustness (deliberate variations in flow rate, column temperature) .
Q. Basic: What synthetic routes are reported for this compound, and what intermediates are critical?
Answer:
Two primary routes involve:
THF/NaH-mediated coupling : Reacting 2-bromo-4-(piperidin-1-ylmethyl)pyridine (I) with 4-amino-2(Z)-buten-1-ol (II) to form intermediate III, followed by EDCI-mediated condensation with 2-(2-furylmethylsulfonyl)acetic acid (IV) .
Toluene/NaOH reflux : Using 2-bromopyridine-4-carbaldehyde (I) and 4-(tetrahydropyranyloxy)-2(Z)-buten-1-ol (II) to generate intermediates VII and IX, with final deprotection via p-toluenesulfonic acid .
Q. Advanced: How can method precision and accuracy be ensured during impurity profiling of this compound?
Answer:
- System precision : Analyze system suitability mixtures (SSM) six times; RSD for peak areas should be ≤1.3% .
- Intermediate precision : Use different analysts, columns, and days; RSD ≤1.5% .
- Accuracy : Spike impurities at LOQ to 150% levels; recovery 80–120% via triplicate analysis .
Q. Advanced: How to resolve contradictions between forced degradation data and mass balance outcomes?
Answer:
- Forced degradation : Expose this compound to acid (HCl), alkali (NaOH), and peroxide (H₂O₂). Significant degradation occurs in these conditions, but mass balance (assay + degradants) should remain 95–105% .
- Resolution : If discrepancies arise, verify peak purity (angle < threshold) and ensure all degradants are chromatographically resolved .
Q. Advanced: How does this compound’s polymorphic behavior influence analytical development?
Answer:
Polymorphism (e.g., crystalline vs. amorphous forms) affects solubility and dissolution. Use:
- Identification : UV spectrophotometry (methanol solution at 1:20,000) .
- Quantification : XRPD or DSC to monitor crystal form changes during stability studies .
Q. Advanced: What experimental designs optimize stability-indicating UPLC methods?
Answer:
- Gradient elution : Separate this compound from impurities A–D with resolution >2.0 .
- Robustness testing : Vary flow rate (±0.1 mL/min), column temperature (±5°C), and mobile phase pH (±0.2) .
- Forced degradation : Validate method stability under stress (e.g., 48-hour room temperature storage) .
Q. Advanced: How to correlate in vitro dissolution of solid dispersions with in vivo bioavailability?
Answer:
- Formulation : Use hot-melt extrusion (HME) with Soluplus® and surfactants (PEG 400, Lutrol F127) to enhance solubility .
- IVIVC : Apply Wagner-Nelson or Level A correlations comparing dissolution profiles (e.g., 85% release in 60 min) to pharmacokinetic data .
Q. Advanced: What challenges arise in gastro-retentive delivery systems (GRDDS) for this compound?
Answer:
- Design : Use Box-Behnken models to optimize raft-forming systems. Key parameters: viscosity (200–400 cP), buoyancy (>12 hours), and gel strength (≥50 g/cm²) .
- Drug release : Sustain >90% release over 8 hours using HPMC K4M and sodium alginate .
Q. Basic: Which physicochemical properties of this compound are critical for formulation?
Answer:
- Solubility : Freely soluble in acetic acid, sparingly in ethanol, insoluble in water .
- Stability : Degrades under oxidative and hydrolytic stress; requires pH-controlled formulations .
Q. Advanced: How do surfactants enhance this compound’s solubility in solid dispersions?
Answer:
特性
IUPAC Name |
2-(furan-2-ylmethylsulfinyl)-N-[4-[4-(piperidin-1-ylmethyl)pyridin-2-yl]oxybut-2-enyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O4S/c26-21(18-30(27)17-20-7-6-14-28-20)23-9-2-5-13-29-22-15-19(8-10-24-22)16-25-11-3-1-4-12-25/h2,5-8,10,14-15H,1,3-4,9,11-13,16-18H2,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMZQAVXSMUKBPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=NC=C2)OCC=CCNC(=O)CS(=O)CC3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60861250 | |
Record name | 2-[(Furan-2-yl)methanesulfinyl]-N-[4-({4-[(piperidin-1-yl)methyl]pyridin-2-yl}oxy)but-2-en-1-yl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60861250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118288-08-7 | |
Record name | Acetamide, 2-[(2-furanylmethyl)sulfinyl]-N-[(2Z)-4-[[4-(1-piperidinylmethyl)-2-pyridinyl]oxy]-2-buten-1-yl]-, (+) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。